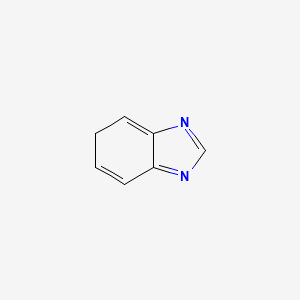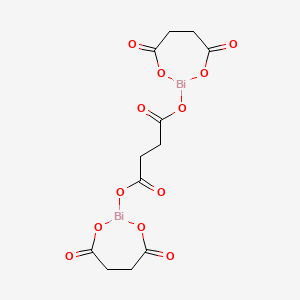
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate is a complex organic compound characterized by its unique structure, which includes multiple dioxo and dioxabismepan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate typically involves multi-step organic reactions. One common method includes the reaction of succinic acid with 4,7-dioxo-1,3,2-dioxabismepan derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the compound. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced derivatives.
Scientific Research Applications
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, its unique structure allows it to interact with cellular membranes and other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate stands out due to its unique combination of dioxo and dioxabismepan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12Bi2O12 |
|---|---|
Molecular Weight |
766.18 g/mol |
IUPAC Name |
bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) butanedioate |
InChI |
InChI=1S/3C4H6O4.2Bi/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChI Key |
SWWKWOMCSSQXRJ-UHFFFAOYSA-H |
Canonical SMILES |
C1CC(=O)O[Bi](OC1=O)OC(=O)CCC(=O)O[Bi]2OC(=O)CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
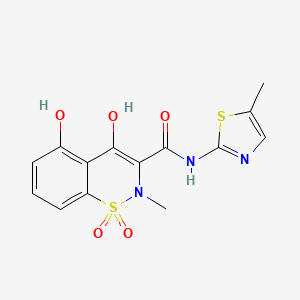
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
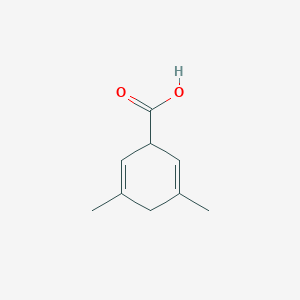
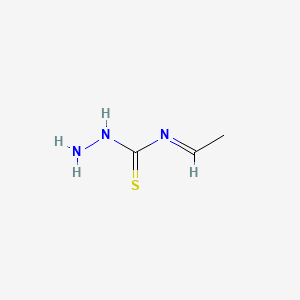
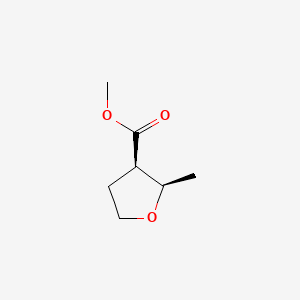
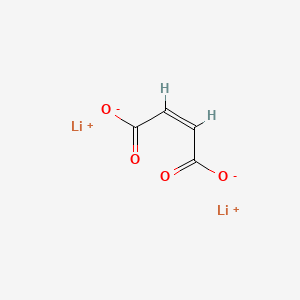

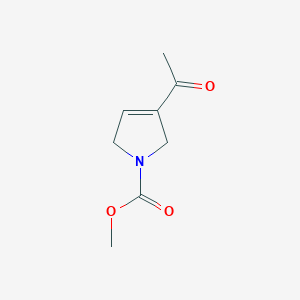

![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
